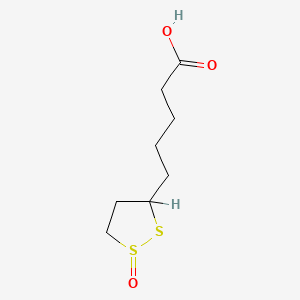

5-(1-Oxodithiolan-3-yl)pentanoic acid

説明

5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as beta-Lipoic acid, is a compound with the molecular formula C8H14O3S2 . It has a molecular weight of 222.3 g/mol .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) . The Canonical SMILES representation is C1CS(=O)SC1CCCCC(=O)O . Physical and Chemical Properties Analysis

The compound has a molecular weight of 222.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 222.03843665 g/mol . The topological polar surface area is 98.9 Ų . The heavy atom count is 13 .科学的研究の応用

Solubility Studies

The solubility of 5-(dithiolan-3-yl)pentanoic acid, a compound closely related to 5-(1-oxodithiolan-3-yl)pentanoic acid, has been extensively studied. In a study by Zhang, Dang, and Wei (2010), the solubility of this compound in mixed solvents was examined, revealing that its solubility increases with temperature. This finding is significant for understanding the compound's behavior in various solvents, which is crucial for its application in scientific research (Zhang, Dang, & Wei, 2010).

Application in Synthesis

Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes of this compound. These complexes have potential applications in developing new IR-detectable metal–carbonyl tracers. This research highlights the compound's utility in creating novel complexes for scientific investigations (Kowalski et al., 2009).

Anticancer Research

A significant application of derivatives of this compound is in the field of anticancer research. Xu, Yang, and Zhang (2013) synthesized derivatives of this compound and tested their anticancer activity against various human cancer cell lines. Their research provides insights into the potential therapeutic applications of this compound in cancer treatment (Xu, Yang, & Zhang, 2013).

Microbial Transformation

The compound's role in microbial transformation was investigated by Cooney et al. (1997). Their study on the transformation of the Trichoderma metabolite by Botrytis cinerea sheds light on the metabolic pathways involving compounds related to this compound (Cooney et al., 1997).

Lipoic Acid Metabolism

The metabolism of lipoic acid, which is structurally related to this compound, is crucial in microbial pathogens. Spalding and Prigge (2010) provided a comprehensive review of the role of lipoate metabolism in bacterial, fungal, and protozoan pathogens. This research is significantfor understanding how these organisms adapt their metabolism to various environmental conditions, which could impact pathogenesis and virulence (Spalding & Prigge, 2010).

Analgesic Properties

The analgesic properties of compounds related to this compound, such as α-lipoic acid, were studied by Lee et al. (2009). They discovered that α-lipoic acid can inhibit certain calcium channels in the pain pathway, suggesting potential therapeutic applications in pain management (Lee et al., 2009).

作用機序

Target of Action

5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as α-Lipoic acid (LA), primarily targets mitochondrial enzymes . It is covalently bound to the ε-amino group of lysine residues and functions as a cofactor for these enzymes .

Mode of Action

LA interacts with its targets by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .

Biochemical Pathways

LA affects several biochemical pathways. It plays a crucial role in the antioxidant response, triggering the expression of many proteins involved in this process . It also modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .

Pharmacokinetics

It is known that la can pass the blood-brain barrier, suggesting it has good bioavailability . More research is needed to fully understand its ADME properties.

Result of Action

The therapeutic action of LA is based on its antioxidant properties . It also reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers .

Action Environment

It is known that the strain in the oxidized dithiolane ring of la facilitates the reduction of the molecule

特性

IUPAC Name |

5-(1-oxodithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQWEOKIFSCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)SC1CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

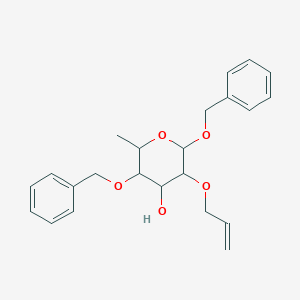

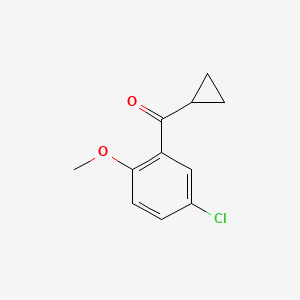

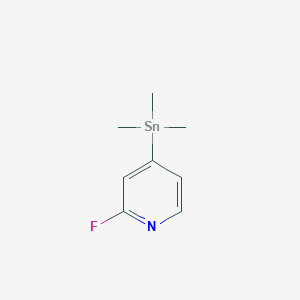

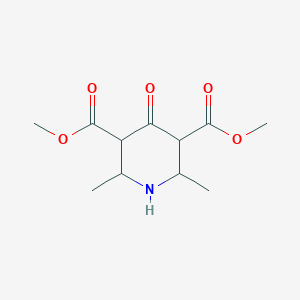

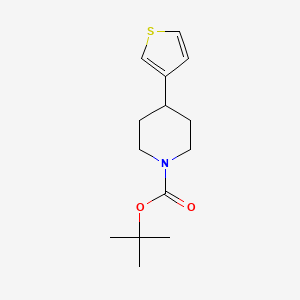

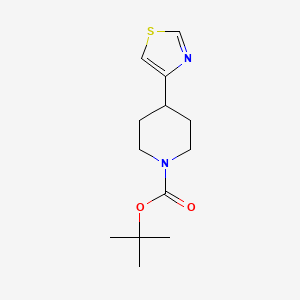

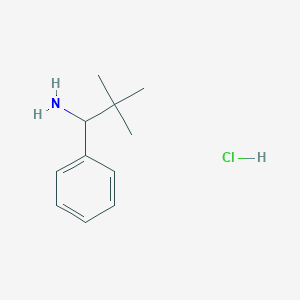

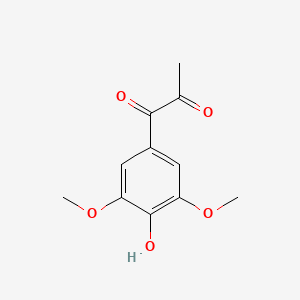

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)

![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)